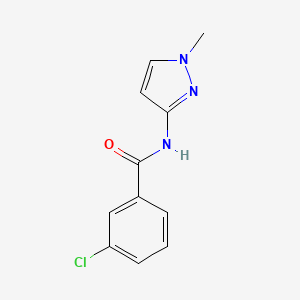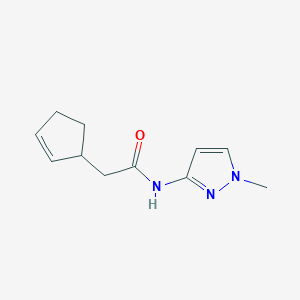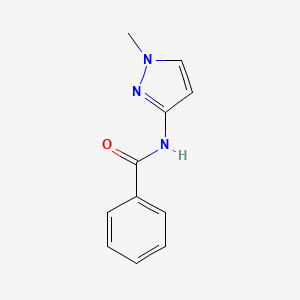
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for further research.
作用機序
The mechanism of action of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are important for cell growth and proliferation. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).
Biochemical and Physiological Effects:
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been shown to have anti-inflammatory and anti-oxidant properties. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its versatility. 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide can be easily synthesized and can be modified to produce derivatives with different properties. However, one limitation of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One area of research that is currently being explored is the use of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide as a potential treatment for inflammatory bowel disease (IBD). Other potential future directions for research on 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide include its use in the treatment of other types of cancer, as well as its potential applications in the field of regenerative medicine.
In conclusion, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a chemical compound that has shown great promise in various fields of research. Its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases make it an attractive candidate for further study. With continued research, 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide may one day become an important tool in the fight against these and other diseases.
合成法
The synthesis of 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The most commonly used method for synthesizing 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves the reaction of 2-methoxybenzoic acid with 1-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
科学的研究の応用
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of research for 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide is in the field of cancer treatment. Studies have shown that 2-methoxy-N-(1-methylpyrazol-3-yl)benzamide has potent anti-cancer activity and can induce apoptosis (programmed cell death) in cancer cells.
特性
IUPAC Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-11(14-15)13-12(16)9-5-3-4-6-10(9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRIGIDLMJSIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)

![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)


![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)





![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)